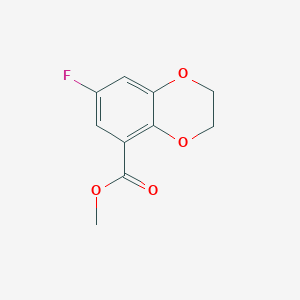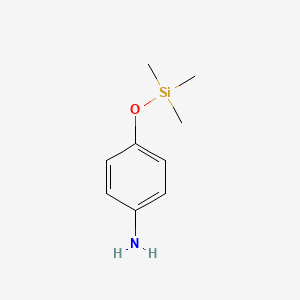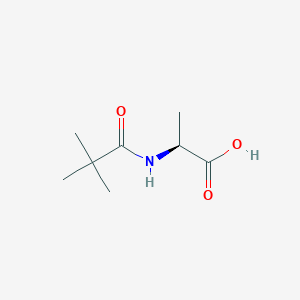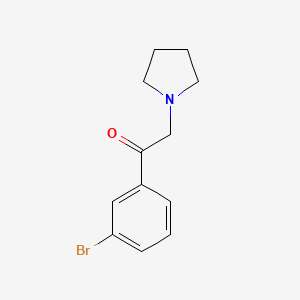
2-chloro-3-(oxan-4-yl)pyrazine
概要
説明
2-chloro-3-(oxan-4-yl)pyrazine is an organic compound with the molecular formula C9H11ClN2O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains a tetrahydro-2H-pyran-4-yl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(oxan-4-yl)pyrazine typically involves the reaction of 2-chloropyrazine with tetrahydro-2H-pyran-4-yl derivatives. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
2-chloro-3-(oxan-4-yl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The pyrazine ring can participate in redox reactions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
2-chloro-3-(oxan-4-yl)pyrazine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials
作用機序
The mechanism of action of 2-chloro-3-(oxan-4-yl)pyrazine involves its interaction with molecular targets such as enzymes and receptors. The pyrazine ring can participate in π-π interactions with aromatic amino acids in proteins, while the tetrahydro-2H-pyran-4-yl group can enhance its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine
- 2-(Chloromethyl)tetrahydro-2H-pyran
- 4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate
Uniqueness
2-chloro-3-(oxan-4-yl)pyrazine is unique due to its specific combination of a pyrazine ring and a tetrahydro-2H-pyran-4-yl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C9H11ClN2O |
|---|---|
分子量 |
198.65 g/mol |
IUPAC名 |
2-chloro-3-(oxan-4-yl)pyrazine |
InChI |
InChI=1S/C9H11ClN2O/c10-9-8(11-3-4-12-9)7-1-5-13-6-2-7/h3-4,7H,1-2,5-6H2 |
InChIキー |
BCISXGFGFNPTSF-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2=NC=CN=C2Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N'-bis[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazine](/img/structure/B8758672.png)
![Lithium 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate](/img/structure/B8758694.png)






![1-[(2-CHLOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B8758743.png)





